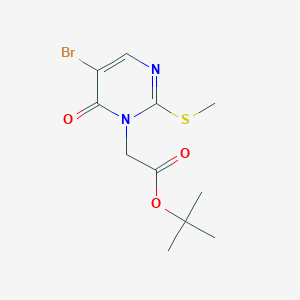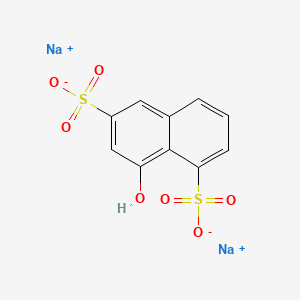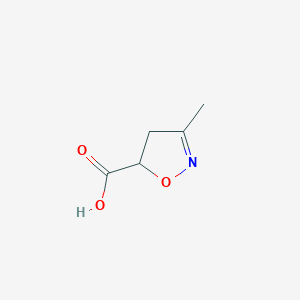
4-Iodo-2-nitroanisole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mechanism of Iodine Migration
4-Iodo-2-nitroanisole undergoes a complex process of nitrodeiodination and iodination, resulting in the formation of various iodinated anisoles. This process involves rapid nitrodeiodination, gradual nitrodeiodination, and slow iodination steps, catalyzed by nitrous acid. Understanding this mechanism is crucial for the synthesis and modification of iodinated organic compounds (Butler & Sanderson, 1972).
Radioactive Labeling
4-Iodo-2-nitroanisole serves as a precursor for radioactive labeling of compounds in biological research. By treating p-nitroanisole with thallium trifluoroacetate, 2-[125I]iodo-4-nitroanisole is prepared, which can be used for labeling proteins like bovine serum albumin. This labeling is critical for studying protein structure and interactions (Tejedor & Ballesta, 1983).
Interactions in Crystal Structures
The molecule forms complex crystal structures with various interactions, including C-H...O hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking. These studies contribute to the understanding of molecular interactions and crystal engineering (Garden et al., 2004).
Magnetic Resonance Spectroscopy
4-Iodo-2-nitroanisole has been studied using multinuclear magnetic resonance spectroscopy. This research provides insights into the electronic structure and behavior of nitroanisoles, which is crucial for their application in various fields, including materials science (Pandiarajan et al., 1994).
Reductive Transformation in Environment
The compound's reductive transformation, leading to the formation of aromatic amines, is significant in environmental studies, particularly regarding the fate of nitroaromatic compounds used in pesticides and explosives. Understanding these transformations can aid in assessing and mitigating environmental risks (Kadoya et al., 2018).
Photoreactive Studies
4-Iodo-2-nitroanisole has been used in studies involving photoreactive labeling, where its interaction with other molecules under light irradiation is investigated. This research has implications for understanding photochemical processes and designing photoreactive materials (Muniz-Miranda, 2013).
Controlled Release from Nanoparticles
The controlled release of 4-nitroanisole from polylactide nanoparticles has been studied, providing insights into drug delivery systems and the controlled release of chemicals from nanomaterials (Romero-Cano & Vincent, 2002).
Environmental Fate and Toxicity
The environmental fate and toxicity of 4-Iodo-2-nitroanisole have been studied, particularly in relation to its use in munitions and potential as a less toxic alternative to traditional explosives. This research is crucial for environmental risk assessment and safety regulations (Hawari et al., 2015).
Propriétés
IUPAC Name |
4-iodo-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULXGCDMVLQZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482369 | |
| Record name | 4-Iodo-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-nitroanisole | |
CAS RN |
52692-09-8 | |
| Record name | 4-Iodo-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid](/img/structure/B1313751.png)
![5-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1313752.png)




![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)






